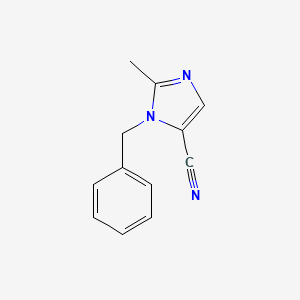
1-benzyl-2-methyl-1H-imidazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 195983 typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the use of a benzodiazepine derivative, which undergoes a series of reactions including protection, cyclization, and deprotection steps to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
While detailed industrial production methods for NSC 195983 are not widely documented, the compound is generally produced in specialized chemical manufacturing facilities. These facilities utilize advanced equipment and processes to scale up the synthesis from laboratory to industrial quantities, ensuring consistency and quality control throughout the production process.
Chemical Reactions Analysis
Types of Reactions
NSC 195983 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert NSC 195983 into its reduced forms, often using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions involving NSC 195983 include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts such as palladium on carbon. The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of NSC 195983 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
NSC 195983 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is employed in biological assays to investigate its effects on various biological systems.
Medicine: Research into the potential therapeutic applications of NSC 195983 is ongoing, particularly in the field of neuropharmacology.
Industry: The compound is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of NSC 195983 involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as in neuropharmacological studies .
Comparison with Similar Compounds
NSC 195983 can be compared with other similar compounds, such as:
NSC 706744: Another indenoisoquinoline derivative with similar biological activities.
NSC 725776 (Indimitecan): Known for its anticancer properties.
NSC 724998 (Indotecan): Also used in cancer research for its ability to inhibit topoisomerase I.
These compounds share some structural similarities with NSC 195983 but differ in their specific biological activities and applications, highlighting the uniqueness of NSC 195983 in its specific research contexts .
Properties
CAS No. |
19276-04-1 |
|---|---|
Molecular Formula |
C12H11N3 |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
3-benzyl-2-methylimidazole-4-carbonitrile |
InChI |
InChI=1S/C12H11N3/c1-10-14-8-12(7-13)15(10)9-11-5-3-2-4-6-11/h2-6,8H,9H2,1H3 |
InChI Key |
BIJDVPJAKXEFBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1CC2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















